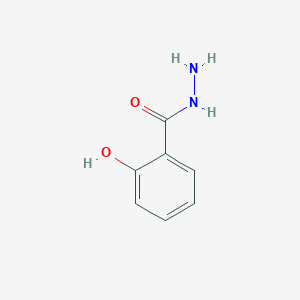2-Hydroxybenzohydrazide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Metal Complexes:
Salicylhydrazide's ability to form bonds with metal ions makes it a valuable ligand in coordination chemistry. Researchers have synthesized various metal complexes with salicylhydrazide, including those with terbium (). These complexes are studied for their potential applications in areas like luminescence and catalysis.
Development of Antibacterial Agents:
Some studies have explored the potential of salicylhydrazide derivatives as antibacterial agents. By combining salicylhydrazide with other chemical moieties, researchers have aimed to create compounds with improved antibacterial activity ().
2-Hydroxybenzohydrazide, with the molecular formula CHNO, is an organic compound characterized by a hydrazide functional group attached to a hydroxyl-substituted benzene ring. This compound appears as a white to off-white crystalline solid and is soluble in various organic solvents. It is commonly used as a precursor in the synthesis of various derivatives and complexes, particularly in medicinal chemistry and materials science.
- Condensation Reactions: It can react with aldehydes to form Schiff bases, which are important intermediates in organic synthesis. For example, the reaction with furan-2-carbaldehyde yields N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide .
- Metal Complex Formation: The compound can coordinate with metal ions, forming complexes that exhibit unique properties. For instance, it can chelate with transition metals like nickel(II), cobalt(II), and zinc(II) through its azomethine nitrogen and deprotonated enolized carbonyl oxygen .
Research indicates that 2-hydroxybenzohydrazide and its derivatives exhibit significant biological activities, including:
- Anticancer Properties: Studies have shown that certain derivatives of 2-hydroxybenzohydrazide possess cytotoxic effects against cancer cell lines such as HePG-2 and HCT-116, demonstrating potential as anticancer agents .
- Antibacterial Activity: Derivatives synthesized from 2-hydroxybenzohydrazide have shown effective antibacterial activity against Escherichia coli, making them candidates for further development in antimicrobial therapies .
The synthesis of 2-hydroxybenzohydrazide can be accomplished through various methods:
- Conventional Heating: The compound can be synthesized by reacting 2-hydroxybenzoic acid with hydrazine hydrate under reflux conditions.
- Microwave Irradiation: A more environmentally friendly approach involves using microwave irradiation to promote the reaction between 2-hydroxybenzoic acid and hydrazine hydrate, yielding higher purity products in shorter reaction times .
2-Hydroxybenzohydrazide finds applications in several fields:
- Pharmaceuticals: Its derivatives are explored for their potential use as anticancer and antibacterial agents.
- Material Science: The compound is utilized in the synthesis of metal complexes that have applications in catalysis and sensor technology.
- Agriculture: Certain derivatives may also serve as agrochemicals due to their biological activity.
Interaction studies involving 2-hydroxybenzohydrazide focus on its ability to form complexes with various metal ions. These studies often utilize techniques such as:
- Spectroscopic Analysis: Techniques like infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are employed to characterize the bonding interactions between the ligand and metal ions.
- Computational Chemistry: Density Functional Theory (DFT) calculations help predict the electronic properties of the ligand-metal complexes, providing insights into their stability and reactivity .
Several compounds share structural similarities with 2-hydroxybenzohydrazide. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Hydroxybenzohydrazide | Similar hydrazide structure | Exhibits different biological activity profiles |
| Salicylhydroxamic Acid | Contains hydroxamic acid functionality | Known for its chelating properties with iron |
| Benzohydrazide | Lacks hydroxyl group on the benzene ring | Generally less reactive compared to 2-hydroxybenzohydrazide |
Each of these compounds has distinct properties that influence their reactivity and biological activity, making 2-hydroxybenzohydrazide unique due to its combination of hydroxyl and hydrazide functionalities.
XLogP3
LogP
Melting Point
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








